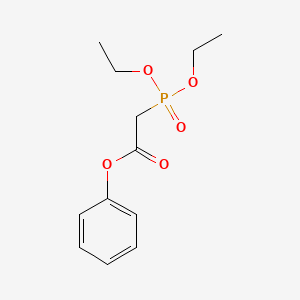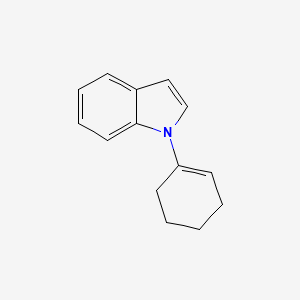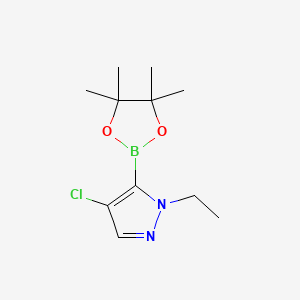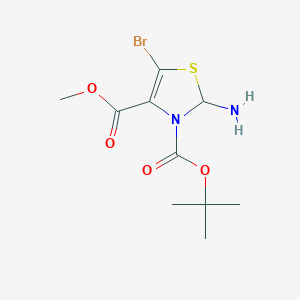![molecular formula C15H14N2OS B14128423 2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)
2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 3-methoxybenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
Step 1: Preparation of 2-mercaptobenzimidazole by reacting o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide.
Step 2: Reaction of 2-mercaptobenzimidazole with 3-methoxybenzyl bromide in DMF with potassium carbonate as the base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized as a corrosion inhibitor for metals in aggressive environments.
Mechanism of Action
The mechanism of action of 2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as urease, which is involved in the hydrolysis of urea.
Antioxidant Activity: Exhibits radical scavenging activity, which can protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: A precursor in the synthesis of 2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole, known for its urease inhibitory activity.
3-Methoxybenzyl Bromide: Used in the synthesis of various benzimidazole derivatives.
Benzimidazole: The parent compound, widely studied for its biological activities.
Uniqueness
2-((3-Methoxybenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the 3-methoxybenzylthio group, which imparts specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H14N2OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
LAWRJWNPRQNQIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


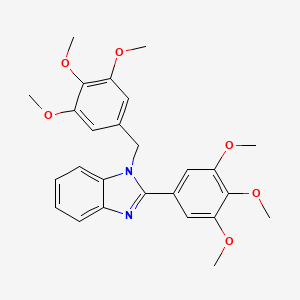


![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
